
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a chemical compound with a molecular formula of C7H11N3O2 It is known for its unique structure, which includes a cyclopropyl group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the reaction of cyclopropylamine with a suitable oxadiazole precursor. One common method includes the use of amidoximes and isatoic anhydrides under specific conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and ethanol (EtOH), with refluxing and cooling steps to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
- 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol
Uniqueness
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is unique due to its specific structure, which includes both an amino group and an oxadiazole ring.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol |
InChI |
InChI=1S/C7H11N3O2/c8-3-5(11)7-9-6(10-12-7)4-1-2-4/h4-5,11H,1-3,8H2 |
Clave InChI |
VMIIZTLXXRMJBF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NOC(=N2)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


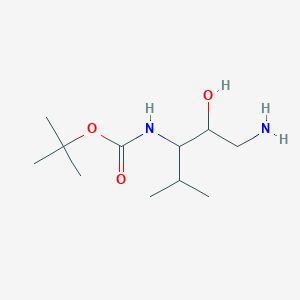
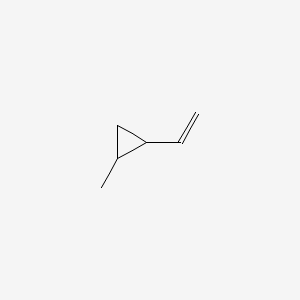

![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)

![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
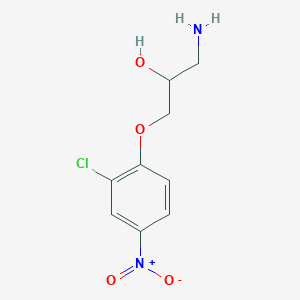



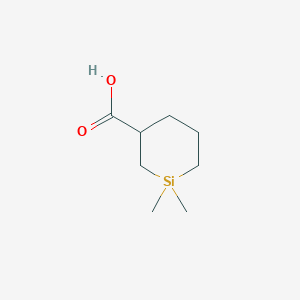
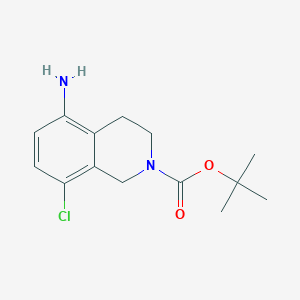
![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
